Chrysomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chrysomycin B is a natural antibiotic compound isolated from the bacterium Streptomyces. It belongs to the class of C-glycoside polyketides and is known for its potent anti-tuberculosis activity. This compound is structurally related to chrysomycin A, differing only by the replacement of a vinyl group with a methyl group .
準備方法
Synthetic Routes and Reaction Conditions: Chrysomycin B can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthesis involves multiple steps, including glycosylation, cyclization, and functional group modifications. One common method involves the use of mechanochemical technology, where chrysomycin A is transformed into this compound through ball milling and other mechanochemical processes .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces strains. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Chrysomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Chrysomycin B has several scientific research applications:
Chemistry: Used as a model compound for studying C-glycoside polyketides and their chemical properties.
Biology: Investigated for its role in microbial interactions and natural product biosynthesis.
作用機序
Chrysomycin B exerts its effects by inhibiting the activity of bacterial enzymes essential for DNA replication and repair. It targets topoisomerase enzymes, which are crucial for maintaining the supercoiling of DNA. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death .
類似化合物との比較
Chrysomycin B is similar to other C-glycoside polyketides such as:
Chrysomycin A: Differing by a vinyl group instead of a methyl group.
Gilvocarcin V: Shares a similar chromophore but has different glycosidic side chains.
Polycarcin V: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities, particularly its potent anti-tuberculosis properties .
生物活性
Chrysomycin B is a natural compound belonging to the class of C-glycoside polyketides, primarily isolated from Streptomyces species. It exhibits significant biological activity, particularly against various strains of bacteria, including those resistant to multiple drugs. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is structurally related to Chrysomycin A, featuring a unique dimeric structure with a trans-1,2-disubstituted cyclobutane motif. Its molecular formula is C₁₉H₁₉O₁₃, and it has been shown to possess various functional groups that contribute to its biological activity.
Biological Activity
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentrations (MICs) for this compound against these pathogens are notably low, indicating its potential as an effective antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 - 2 | |
Mycobacterium tuberculosis | 0.08 - 0.5 | |
Enterococcus faecalis | 2 - >64 |
Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall biosynthesis. Studies suggest that it targets the topoisomerase enzymes crucial for DNA replication in bacteria, similar to other antibiotics like ciprofloxacin. This inhibition leads to bacterial cell lysis and death.
Case Studies
-
In Vivo Efficacy Against MRSA:
A study demonstrated that this compound significantly reduced bacterial burden in infected wounds in a murine model. Mice treated with this compound showed a reduction in bacterial counts by up to 3.1 log CFU/wound compared to controls after treatment with doses of 3 mg/kg and 9 mg/kg . -
Synergistic Effects with Other Antibiotics:
This compound has shown synergistic effects when combined with first-line anti-TB drugs such as rifampicin and isoniazid. This combination therapy could potentially lower the required dosages of these drugs while maintaining efficacy against resistant strains .
Cytotoxicity and Antitumor Activity
This compound has also been investigated for its cytotoxic effects on cancer cell lines. Acetylated analogs of this compound exhibited high cytotoxicity against various cancer types, with IC50 values less than 10 ng/mL in certain assays . This suggests that modifications to the chemical structure can enhance its antitumor properties while maintaining antimicrobial activity.
Table 2: Cytotoxicity of this compound Analogues
特性
分子式 |
C27H28O9 |
---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3/t12-,23+,24+,25+,27-/m1/s1 |
InChIキー |
BJPYMDSMDBCKEP-QSMCFSHASA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
正規SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
同義語 |
chrysomycin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。